molecular formula C7H11NO B13593437 2-(Furan-2-yl)-N-methylethan-1-amine CAS No. 14497-54-2

2-(Furan-2-yl)-N-methylethan-1-amine

Cat. No.: B13593437
CAS No.: 14497-54-2
M. Wt: 125.17 g/mol
InChI Key: QYRROBPCVBPJJS-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-N-methylethan-1-amine is an organic compound that features a furan ring substituted with an ethylamine group The furan ring is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-N-methylethan-1-amine typically involves the reaction of furan derivatives with appropriate amine precursors. One common method involves the reaction of 2-furancarboxaldehyde with methylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-N-methylethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted furans.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted furans depending on the electrophilic reagent used.

Scientific Research Applications

2-(Furan-2-yl)-N-methylethan-1-amine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: Used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-N-methylethan-1-amine involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylfuran: A furan derivative with a methyl group instead of an ethylamine group.

    Furan-2-carboxylic acid: An oxidized form of furan with a carboxylic acid group.

    Tetrahydrofuran: A fully reduced form of furan with a saturated ring.

Uniqueness

2-(Furan-2-yl)-N-methylethan-1-amine is unique due to the presence of both a furan ring and an ethylamine group, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

14497-54-2

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

2-(furan-2-yl)-N-methylethanamine

InChI

InChI=1S/C7H11NO/c1-8-5-4-7-3-2-6-9-7/h2-3,6,8H,4-5H2,1H3

InChI Key

QYRROBPCVBPJJS-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC=CO1

Origin of Product

United States

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